3-fluoro-2-hydroxy-4-methoxybenzoic acid
Overview
Description
3-fluoro-2-hydroxy-4-methoxybenzoic acid is a compound that belongs to the class of benzoic acids . It has a molecular weight of 186.14 . It is a solid in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C8H7FO4 . The InChI code is 1S/C8H7FO4/c1-13-5-3-2-4 (8 (11)12)6 (9)7 (5)10/h2-3,10H,1H3, (H,11,12) .Chemical Reactions Analysis
3-Fluoro-4-methoxybenzoic acid can undergo various reactions. The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Furthermore, it can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction . Additionally, it can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 186.14 . The InChI code is 1S/C8H7FO4/c1-13-5-3-2-4 (8 (11)12)6 (9)7 (5)10/h2-3,10H,1H3, (H,11,12) .Scientific Research Applications
Environmental Presence and Treatment of Parabens
Parabens, structurally related to benzoic acid derivatives, are widely used as preservatives in various products. Research highlights their omnipresence in aquatic environments due to persistent use and the continuous introduction of paraben-based products. Despite treatments that effectively remove parabens from wastewater, they are ubiquitously found in surface water and sediments, reflecting their environmental persistence. The presence of chlorinated by-products of parabens, more stable and possibly more toxic than their parent compounds, necessitates further study to understand their impact fully (Haman et al., 2015).
Pharmacological Activities of Similar Compounds
Gallic acid (GA) and vanillic acid, both phenolic acids like the target compound, show significant anti-inflammatory properties and potential for treating inflammation-related diseases. GA, in particular, modulates MAPK and NF-κB signaling pathways, suggesting its role in reducing inflammatory cytokines and chemokines release. These findings support the exploration of phenolic acids, including potentially 3-fluoro-2-hydroxy-4-methoxybenzoic acid, for pharmacological uses (Bai et al., 2020); (Ingole et al., 2021).
Synthetic Applications and Methodologies
The synthesis and application of similar compounds, such as 2-fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen production, highlight the importance of developing efficient synthetic routes for fluorinated benzoic acid derivatives. These methodologies may offer insights into synthesizing and manipulating compounds like this compound for various scientific and industrial applications (Qiu et al., 2009).
Antioxidant Activity and Analytical Methods
The study of antioxidants, including phenolic compounds similar to the target chemical, is crucial for various applications from food engineering to medicine. Understanding the antioxidant capacity and developing reliable analytical methods to assess these properties in compounds like this compound could have significant implications for health and industry (Munteanu & Apetrei, 2021).
Safety and Hazards
The safety data sheet for 3-fluoro-2-hydroxy-4-methoxybenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
It is known that the fluoride substituent enables nucleophilic aromatic substitution . The compound can undergo various reactions, including Fischer esterification .
Molecular Mechanism
It is known that the compound can undergo various reactions, including Fischer esterification
Properties
IUPAC Name |
3-fluoro-2-hydroxy-4-methoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHFANQHLUQEPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784962-35-1 | |
Record name | 3-fluoro-2-hydroxy-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.